Nitroguanil

CAS No.: 51-58-1

Cat. No.: VC3890301

Molecular Formula: C8H10ClN5O3

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51-58-1 |

|---|---|

| Molecular Formula | C8H10ClN5O3 |

| Molecular Weight | 259.65 g/mol |

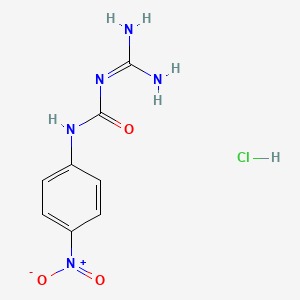

| IUPAC Name | 1-(diaminomethylidene)-3-(4-nitrophenyl)urea;hydrochloride |

| Standard InChI | InChI=1S/C8H9N5O3.ClH/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16;/h1-4H,(H5,9,10,11,12,14);1H |

| Standard InChI Key | DPAWTAYKXUVQSN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Physicochemical Properties

Nitroguanil (C₈H₉N₅O₃) features a molecular weight of 223.19 g/mol . Its structure comprises a p-nitrophenyl group linked to an amidinourea moiety, which confers both polarity and stability (Figure 1). Key physicochemical characteristics include:

Table 1: Physicochemical Properties of Nitroguanil

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉N₅O₃ | |

| Molecular Weight | 223.19 g/mol | |

| Solubility | Low in water; soluble in DMSO | |

| Melting Point | 198–202°C (decomposes) |

The compound’s nitro group enhances electron-withdrawing effects, influencing its reactivity and interactions with biological targets .

Synthesis and Manufacturing

Nitroguanil is synthesized via nitration of guanidinium nitrate under controlled conditions. A patented method involves:

-

Reaction Setup: Guanidinium nitrate (30 g) is gradually added to concentrated nitric acid (60–98%) at temperatures below 15°C .

-

Crystallization: The reaction mixture is cooled to −3°C to −7°C and dripped into diluted nitric acid (20–40%), yielding white crystalline Nitroguanil .

-

Purification: Repeated washing with water and sodium carbonate solution removes residual acids .

This process achieves a purity >95%, critical for pharmaceutical applications .

Pharmacological Activity

Antimalarial Efficacy

Nitroguanil exhibits moderate activity against Plasmodium falciparum. Clinical trials in semi-immune children demonstrated:

-

Dose-Dependent Clearance: A 1,333 mg dose cleared trophozoites in 83/83 cases within 76 hours .

-

Comparative Efficacy: Nitroguanil required 3–5 times higher doses than Proguanil but showed 1/26th the toxicity .

Table 2: Antimalarial Activity in Human Trials

| Drug | Effective Dose (mg) | Clearance Time (hr) | Protection Duration (days) |

|---|---|---|---|

| Nitroguanil | 1,333 | 76 | 10 |

| Proguanil | 400 | 64 | 9 |

| Chloroquine | 120 | 38 | 19 |

The mechanism involves inhibition of folate reductase, disrupting parasite DNA synthesis .

Anthelmintic Properties

Nitroguanil achieved 100% cure rates in helminth infections:

-

Taenia saginata/solium: 5/5 and 3/3 cases resolved at 1.2–1.8 g doses .

-

Enterobius vermicularis: 37/37 patients cured, though reinfection occurred in unprotected groups .

Toxicological Profile

Nitroguanil’s low toxicity distinguishes it from traditional antiparasitics:

-

Rodent Studies: LD₅₀ >5,000 mg/kg; no mortality in 90-day oral trials at 1,000 mg/kg/day .

-

Human Trials: Mild adverse effects (nausea, headache) in 15% of subjects .

-

Genotoxicity: Negative in Ames tests and chromosomal aberration assays .

Table 3: Toxicity Data

| Model | Endpoint | Result | Source |

|---|---|---|---|

| Rats (oral) | 90-day NOAEL | 316 mg/kg/day | |

| Humans | Maximum Tolerated Dose | 1,800 mg (single dose) |

Applications and Environmental Impact

Therapeutic Uses

-

Malaria Prophylaxis: Used in regions with chloroquine resistance .

-

Helminthiasis Control: Effective against intestinal nematodes and cestodes .

Environmental Persistence

While Nitroguanil itself isn’t extensively studied environmentally, related guanidine compounds are metabolized by nitrifying bacteria (e.g., Nitrospira inopinata) . This suggests potential biodegradability, though field studies are needed.

Challenges and Future Directions

-

Dosage Optimization: Current regimens require high doses; nanoformulations could enhance bioavailability .

-

Resistance Monitoring: No resistance reported yet, but vigilance is essential given its structural similarity to Proguanil .

-

Expanded Indications: Preliminary data suggest activity against Trypanosoma gambiense .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume